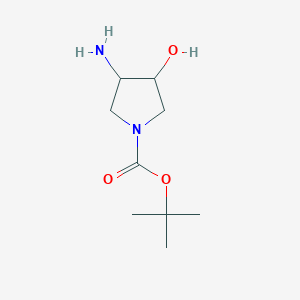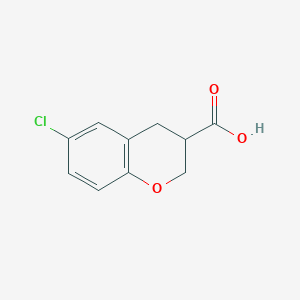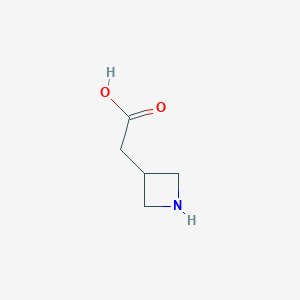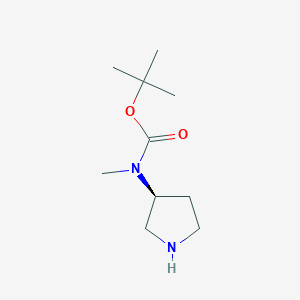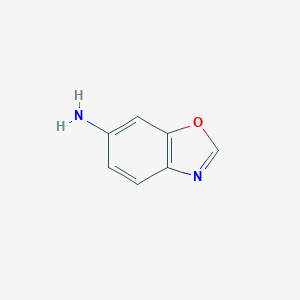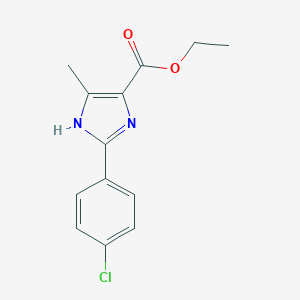
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Etomidate, is a medication that is used as an anesthetic agent. It was first synthesized in the 1960s and has since been used in medical procedures due to its rapid onset and short duration of action. Etomidate works by binding to specific receptors in the brain, which leads to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.
Mécanisme D'action
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate works by binding to specific receptors in the brain, known as GABA-A receptors. GABA is an inhibitory neurotransmitter that is responsible for reducing neuronal activity in the brain. When Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate binds to these receptors, it enhances the activity of GABA, leading to the inhibition of neurotransmitter release and subsequently, the induction of anesthesia.
Effets Biochimiques Et Physiologiques
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several biochemical and physiological effects on the body. It has been shown to reduce cerebral blood flow and intracranial pressure, making it useful in the treatment of patients with traumatic brain injury. It also has minimal effects on cardiovascular function, making it a useful anesthetic agent in patients with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several advantages as an anesthetic agent in laboratory experiments. It has a rapid onset and short duration of action, which allows for quick induction and recovery from anesthesia. Additionally, it has minimal effects on cardiovascular function, making it useful in experiments where cardiovascular function is being studied. However, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response.
Orientations Futures
There are several future directions for research on Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate. One potential direction is the development of new analogs with improved pharmacokinetic properties. Additionally, there is a need for further research on the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus. Finally, there is a need for further research on the potential effects of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate on the immune system and stress response, particularly in critically ill patients.
In conclusion, Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, also known as Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, is a medication that is used as an anesthetic agent. It has several advantages as an anesthetic agent in laboratory experiments, including its rapid onset and short duration of action. However, it also has limitations in laboratory experiments due to its potential to suppress the immune system and alter the stress response. Further research is needed to develop new analogs with improved pharmacokinetic properties and to explore the potential use of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate in the treatment of status epilepticus.
Méthodes De Synthèse
The synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves several steps. The first step is the reaction of 2-methylimidazole with ethyl chloroformate to form ethyl 2-(2-methylimidazol-1-yl) acetate. This intermediate is then reacted with 4-chlorobenzylamine to form ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate, which is the final product.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has been extensively studied in the scientific community due to its use as an anesthetic agent. It has been used in a variety of medical procedures, including intubation, electroconvulsive therapy, and cardioversion. Additionally, it has been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESGPVHEATPDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445469 |
Source


|
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
187999-47-9 |
Source


|
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B68395.png)

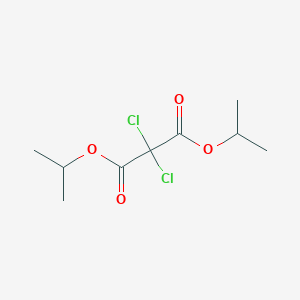
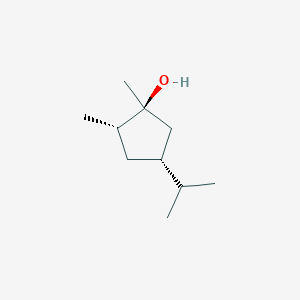

![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)

